Fmoc-Tyr(Et)-OH Fmoc-Tyr(Et)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC20418677
InChI: InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol

Fmoc-Tyr(Et)-OH

CAS No.:

Cat. No.: VC20418677

Molecular Formula: C26H25NO5

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Tyr(Et)-OH -

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)
Standard InChI Key XUKUVROJKPSLLU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Physicochemical Properties

Basic Physical Characteristics

The compound exists as a white to off-white crystalline powder with notable stability under standard laboratory conditions. Key physical properties are summarized in Table 1:

PropertyValue
Melting Point161 °C
Boiling Point647.8 ± 55.0 °C (Predicted)
Density1.274 ± 0.06 g/cm³ (Predicted)
pKa2.97 ± 0.10 (Predicted)
SolubilitySoluble in organic solvents like dimethylformamide (DMF)

These properties make Fmoc-Tyr(Et)-OH suitable for use in organic synthesis environments requiring precise control over reaction parameters.

Chemical Synthesis

General Synthetic Route

The synthesis of Fmoc-Tyr(Et)-OH involves two critical steps:

  • Fmoc Protection: The amino group of tyrosine is protected using fluorenylmethyloxycarbonyl chloride in an alkaline medium such as pyridine or triethylamine.

  • Ethylation: The hydroxyl group undergoes selective alkylation with ethyl iodide or similar reagents under basic or catalytic conditions.

The reaction sequence ensures high yield and purity by minimizing side reactions through optimized conditions.

Experimental Protocol

Under argon atmosphere, anhydrous tetrahydrofuran (THF) serves as the solvent for the reaction mixture containing protected tyrosine derivatives and alkylating agents . Microwave-assisted heating at controlled temperatures (e.g., 120 °C) accelerates reaction kinetics while preserving stereochemical integrity.

Purification involves preparative high-performance liquid chromatography (HPLC) or sequential extraction with organic solvents like ethyl acetate . This approach yields products with purity exceeding 95%, suitable for subsequent applications.

Biological Significance

Role of Tyrosine Derivatives

Tyrosine is an essential amino acid involved in protein biosynthesis and signal transduction pathways via phosphorylation events. Modifications like ethylation influence its biochemical properties by altering hydrophobicity and steric effects.

Applications in Peptide Chemistry

Fmoc-Tyr(Et)-OH serves as a building block for synthesizing peptides with enhanced solubility and stability profiles. Its compatibility with SPPS protocols allows incorporation into sequences targeting pharmaceutical and research applications.

Comparative Analysis

Similar Compounds

Table 2 compares Fmoc-Tyr(Et)-OH with other tyrosine derivatives:

CompoundModificationUnique Features
Fmoc-TyrosineNoneStandard form for SPPS
Fmoc-Tyr(tBu)-OHTert-butyl protectionPrevents side reactions during synthesis
Fmoc-Tyr(All)-OHAllyl protectionAllows selective deprotection
Fmoc-Tyr(PO3H2)-OHPhosphorylationImportant for studying phosphorylation effects

The ethyl modification in Fmoc-Tyr(Et)-OH enhances solubility compared to unmodified tyrosine while retaining functional compatibility for peptide synthesis.

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